molecular formula C9H11NO4 B2362017 6-(2-methoxyethoxy)nicotinic acid CAS No. 894802-20-1

6-(2-methoxyethoxy)nicotinic acid

Cat. No.: B2362017
CAS No.: 894802-20-1
M. Wt: 197.19
InChI Key: WZTUGPZSOYQWBL-UHFFFAOYSA-N
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Description

6-(2-methoxyethoxy)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The molecular formula of this compound is C9H11NO4, and it has a molecular weight of 197.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-hydroxy-3-pyridinecarboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production of 6-(2-methoxyethoxy)nicotinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-(2-methoxyethoxy)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methoxyethoxy)nicotinic acid is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUGPZSOYQWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894802-20-1
Record name 6-(2-methoxyethoxy)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 67% yield starting from ethyl 6-chloronicotinate and 2-methoxyethanol. The reduction was performed using 3 equiv of lithium hydroxide while heating to 40° C. over weekend. The final aqueous solution was extracted with ethyl acetate in order to collect the product; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (d, 1 H), 8.13 (dd, 1 H), 6.91 (d, 1 H), 4.42-4.47 (m, 2 H), 3.62-3.68 (m, 2 H), 3.29 (s, 3 H); MS (ESI) m/z 198[M+H+].
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